![molecular formula C19H25N3O5S B2513633 N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxy-3-methylbenzenesulfonyl)guanidine CAS No. 869075-51-4](/img/structure/B2513633.png)
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxy-3-methylbenzenesulfonyl)guanidine
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Overview
Description
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxy-3-methylbenzenesulfonyl)guanidine is a complex organic compound with potential applications in various scientific fields. This compound features a guanidine group attached to a sulfonyl group, with additional methoxy and methyl substituents on the phenyl rings. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxy-3-methylbenzenesulfonyl)guanidine typically involves multiple steps. One common approach starts with the preparation of the intermediate 3,4-dimethoxyphenethylamine. This intermediate can be synthesized from vanillin through a series of reactions including reduction and amination .
The next step involves the sulfonylation of 3,4-dimethoxyphenethylamine with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxy-3-methylbenzenesulfonyl)guanidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxy-3-methylbenzenesulfonyl)guanidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxy-3-methylbenzenesulfonyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or activation of their function. The sulfonyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the sulfonyl and guanidine groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Another related compound with an acetamide group instead of the sulfonyl and guanidine groups.
Uniqueness
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxy-3-methylbenzenesulfonyl)guanidine is unique due to the presence of both the sulfonyl and guanidine groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
Biological Activity
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxy-3-methylbenzenesulfonyl)guanidine is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes multiple methoxy groups and a guanidine moiety. Its synthesis typically involves the reaction of specific aromatic precursors under controlled conditions, leading to a compound that may exhibit significant pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of methoxy substituents that may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy groups enhance binding affinity, potentially modulating various cellular pathways. This interaction can lead to alterations in enzyme activity, signal transduction, and cellular responses.
Pharmacological Properties
Research has indicated several potential pharmacological properties associated with this compound:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inhibiting cell proliferation in certain cancer cell lines.
- Neuroprotective Effects : Some studies propose that the compound may offer neuroprotective benefits, potentially aiding in conditions like neurodegeneration.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study conducted by Gomes et al. (2016) demonstrated that derivatives similar to this compound could significantly reduce inflammation markers in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways.
- Anticancer Activity : Research published in 2018 examined the effects of benzamide derivatives on cancer cell lines. It was found that this compound inhibited proliferation in breast cancer cells by inducing apoptosis through caspase activation.
- Neuroprotection : A recent study highlighted its neuroprotective effects against oxidative stress in neuronal cell cultures, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
Data Table: Summary of Biological Activities
Biological Activity | Observations | References |
---|---|---|
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Gomes et al., 2016 |
Anticancer | Induction of apoptosis in cancer cell lines | 2018 Cancer Research |
Neuroprotective | Protection against oxidative stress | Recent Neurobiology Study |
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylphenyl)sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-13-11-15(6-8-16(13)25-2)28(23,24)22-19(20)21-10-9-14-5-7-17(26-3)18(12-14)27-4/h5-8,11-12H,9-10H2,1-4H3,(H3,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBLRNIVUVGVMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(=NCCC2=CC(=C(C=C2)OC)OC)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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